2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine
Description
Properties
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinolin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-12-5-4-8-2-3-10(11)6-9(8)7-12/h2-3,6H,4-5,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKLIVSHUQSRNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514667 | |
| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14097-40-6 | |
| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Indene Oxidative Cleavage Using Osmium Catalysis
The patent CA2889118C discloses a two-step synthesis starting with 2-methyl-1-phenyl-substituted indenes. In the first step, osmium salt blends (e.g., OsO₄) in solvent systems like tert-butanol/water catalyze the oxidative cleavage of the indene’s conjugated diene system. This reaction generates a ketoaldehyde intermediate (75% yield) via a syn-dihydroxylation and subsequent C–C bond rupture (Figure 1A). The use of microfluidic reactors enhances reaction efficiency by improving mass transfer and reducing side reactions.
Reductive Amination with Methylamine
The ketoaldehyde intermediate undergoes reductive amination with methylamine in the presence of NaBH₃CN or H₂/Pd-C, yielding 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine. Yields for this step vary widely (28–99%) depending on the substitution pattern of the starting indene and the choice of reducing agent. For example, electron-donating groups on the phenyl ring improve yields due to enhanced nucleophilicity of the amine.
Pictet–Spengler Cyclization for Core Structure Assembly
Condensation of Phenethylamine Derivatives
The Pictet–Spengler reaction, widely used for tetrahydroisoquinoline synthesis, involves the acid-catalyzed condensation of β-arylethylamines with carbonyl compounds. For this compound, 7-amino-phenethylamine derivatives react with acetaldehyde under HCl/MeOH conditions to form the tetrahydroisoquinoline core. This method achieves moderate yields (40–60%) but requires careful control of stereochemistry to avoid racemization.
Regioselective Functionalization at C7
Post-cyclization, the C7 position is functionalized via nitration followed by reduction. For instance, nitration of 2-methyl-1,2,3,4-tetrahydroisoquinoline with HNO₃/H₂SO₄ at 0°C selectively introduces a nitro group at C7, which is subsequently reduced to an amine using H₂/Pd-C or SnCl₂/HCl (65–80% yield).
Reductive Amination–Suzuki Coupling Cascade
Ortho-Brominated Aldehyde Substrates
A recent Thieme Connect publication outlines a three-step protocol starting with ortho-brominated benzaldehydes. Reductive amination with methylamine (NaCNBH₃, AcOH/MeOH) produces N-methyl-2-bromobenzylamine intermediates (55–70% yield). Subsequent Suzuki–Miyaura coupling with 2-ethoxyvinylboronic ester introduces the ethoxyvinyl group, which undergoes acid-mediated cyclization (TFA/Et₃SiH) to form the tetrahydroisoquinoline ring (24–70% overall yield).
Functional Group Tolerance
This method tolerates electron-withdrawing groups (e.g., –NO₂, –CF₃) on the aryl amine, which enhance cyclization efficiency by stabilizing iminium intermediates. Conversely, electron-donating groups reduce yields due to competitive side reactions.
Protective Group Strategies for Amine Stability
Cbz-Protected Intermediate Synthesis
The RSC protocol employs benzyl chloroformate (Cbz-Cl) to protect the primary amine during synthesis. For example, Cbz-protected 7-nitro-2-methyl-1,2,3,4-tetrahydroisoquinoline is hydrogenated (H₂/Pd-C) to yield the free amine while maintaining the methyl group’s integrity (70% yield after deprotection).
Stability Considerations
The free amine is sensitive to oxidation, necessitating storage under inert atmospheres at room temperature. Salt formation (e.g., HCl or sulfate salts) improves stability for long-term storage.
Comparative Analysis of Synthetic Routes
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into fully saturated amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinoline derivatives, fully saturated amines, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
MTIQA serves as a versatile building block in organic synthesis, particularly in the development of more complex heterocyclic compounds. Its unique structural features enable the formation of various derivatives that can exhibit enhanced biological activities.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,2,3,4-Tetrahydroisoquinoline | Base structure without substitutions | Naturally occurring; psychoactive properties |
| 7-Amino-1-methyl-1,2,3,4-tetrahydroisoquinoline | Methyl group at position 1; amino at position 7 | Potentially more active due to methyl substitution |
| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Methoxy group at position 6 | Enhanced solubility; potential for increased bioactivity |
Biology
MTIQA has demonstrated various biological activities including:
- Neuroprotective Effects: It modulates neurotransmitter systems and has shown promise in protecting neuronal health. Studies indicate that it interacts with dopamine receptors and influences neuroprotective pathways .
- Antimicrobial Properties: Research has indicated potential antimicrobial effects against various pathogens, making it a candidate for further exploration in infectious disease treatment.
- Anticancer Potential: Preliminary studies suggest that derivatives of MTIQA may exhibit anticancer properties, warranting further investigation into its mechanisms of action against different cancer cell lines.
Medicine
The therapeutic implications of MTIQA are particularly noteworthy:
- Neurodegenerative Diseases: Ongoing research is investigating its potential as a treatment for conditions such as Parkinson’s disease and Alzheimer’s disease. The compound's ability to inhibit monoamine oxidase (MAO) suggests it may help regulate neurotransmitter levels in the brain .
- Diabetic Neuropathy: A study demonstrated that MTIQA effectively reversed diabetic neuropathic pain in animal models by restoring neurotransmitter levels and modulating pain pathways . This positions it as a potential candidate for managing diabetic neuropathy.
Case Study 1: Neuroprotective Mechanisms
In a study examining the neuroprotective effects of MTIQA on dopaminergic neurons exposed to neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), MTIQA was found to significantly reduce neuronal death and restore dopamine levels. This suggests its utility in treating Parkinsonian syndromes .
Case Study 2: Antinociceptive Activity
Research involving streptozotocin-induced diabetic mice revealed that treatment with MTIQA resulted in significant reductions in mechanical allodynia and thermal hyperalgesia. The findings indicated that MTIQA's analgesic effects were comparable to established treatments like gabapentin .
Mechanism of Action
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in the treatment of neurodegenerative diseases . The compound’s ability to cross the blood-brain barrier enhances its potential as a central nervous system agent.
Comparison with Similar Compounds
Structural Analogs
The following compounds share structural similarities with 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine:
Key Observations :
- The position of the methyl group (e.g., 2- vs. 3-methyl) affects stereochemistry and biological activity .
- Hydrochloride salts (e.g., CAS 175871-45-1) enhance solubility but increase molecular weight and alter toxicity profiles .
- Amine position (6- vs. 7-) influences electronic properties and binding affinity in receptor interactions .
Physicochemical Properties
A comparison of key properties:
| Property | This compound | 7-Amino-1,2,3,4-tetrahydroisoquinoline | 1,2,3,4-Tetrahydro-7-isoquinolinamine (CAS 153856-89-4) |
|---|---|---|---|
| Boiling Point (°C) | 291 | Not reported | 321.9 |
| Density (g/cm³) | 1.084 | 1.1 | 1.1 |
| pKa | 8.77 | Not reported | Not reported |
| Molecular Weight | 162.23 | 148.20 | 148.21 |
Key Observations :
- The methyl group in this compound reduces boiling point compared to non-methylated analogs due to decreased polarity .
- Higher-density analogs (e.g., 1.1 g/cm³) may exhibit better crystallinity for solid-state applications .
Biological Activity
Overview
2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine is a heterocyclic compound classified under the tetrahydroisoquinoline (THIQ) family, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases and other medical conditions due to its interaction with various biochemical pathways.
- Molecular Formula : C10H14N2
- Molecular Weight : 162.23 g/mol
- CAS Number : 14097-40-6
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body:
- Monoamine Oxidase Inhibition : The compound has been shown to inhibit monoamine oxidase (MAO), an enzyme that degrades neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially enhancing mood and cognitive function .
- Neuroprotective Effects : Research indicates that this compound may exert neuroprotective effects against neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to induce Parkinsonian symptoms in animal models. Studies have demonstrated that this compound can mitigate the neurotoxic effects of MPTP by preserving dopaminergic neurons .
- Cell Signaling Modulation : The compound influences various signaling pathways related to neurotransmitter release and uptake. It has been observed to modulate dopamine and serotonin signaling in neuronal cells, which may contribute to its antidepressant effects .
Biological Activities
The biological activities of this compound include:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens.
- Anticancer Potential : Research is ongoing to explore its efficacy against different cancer cell lines. Some studies indicate that THIQ derivatives may induce apoptosis in cancer cells through various mechanisms .
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
In a study examining the effects of this compound on MPTP-induced neurotoxicity in mice:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via hydrogenation and allylation sequences. For example, asymmetric hydrogenation of precursors using (dIpc)₂BH at 0°C generates kinetically controlled intermediates with ≥20:1 stereoselectivity, while higher temperatures (85°C) favor thermodynamically stable isomers (≥12:1 selectivity) . Allylboration with aldehydes at -78°C followed by oxidation yields diastereomerically enriched products (80–92% e.e.). Key factors include solvent choice (e.g., THF for borane stability), temperature control, and catalyst loading .
| Synthetic Route | Conditions | Yield | Stereoselectivity |
|---|---|---|---|
| Kinetic hydrogenation | 0°C, (dIpc)₂BH | 60–75% | ≥20:1 (dr) |
| Thermodynamic isomerization | 85°C, (dipic)₂BH | 70–85% | ≥12:1 (dr) |
| Allylboration/oxidation | -78°C, aldehydes | 65–80% | 80–92% e.e. |
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for structural validation. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement . Complementary techniques include NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For example, ¹H-NMR of related isoquinoline derivatives shows distinct aromatic proton signals at δ 6.3–7.7 ppm, while HRMS confirms molecular weight (e.g., m/z 190.24 for C₁₁H₁₄N₂O) .
Q. What preliminary biological assays are recommended for evaluating its antibacterial potential?
- Methodological Answer : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are standard. Isoquinoline analogs exhibit MIC values in the 2–16 µg/mL range. Structure-activity relationship (SAR) studies should focus on modifying the methyl and amine groups to enhance potency .
Advanced Research Questions
Q. How can enantioselective synthesis challenges be addressed for this compound?
- Methodological Answer : Kinetic resolution using chiral boron catalysts (e.g., (dIpc)₂BH) enables enantiomer enrichment. For example, resolving (±)-allenyl boronate with 0.48 equiv. of (dIpc)₂BH at -25°C yields (R)-Z-4 with ≥87% e.e. . Thermodynamic isomerization (95°C) converts (R)-Z-4 to (S)-E-7, achieving ≥12:1 diastereoselectivity. Computational modeling (DFT) aids in predicting transition states for selectivity optimization .
Q. What strategies resolve contradictions in reported biological activity data for isoquinoline derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent). Meta-analysis of SAR data shows that antibacterial activity correlates with electron-donating substituents (e.g., -NH₂ at C7), while anticancer effects depend on sulfonyl or methoxy groups at C2/C7 . Standardizing assays (e.g., using identical cell lines and controls) and employing dose-response curves mitigate variability .
Q. How can catalytic systems be optimized for large-scale asymmetric synthesis?
- Methodological Answer : Iridium-catalyzed allylic alkylation (e.g., using phosphoramidite ligands) improves turnover frequency (TOF). For example, Ir-catalyzed reactions with indoles achieve 90% yield and 95% e.e. under mild conditions (25°C, 12 h) . Solvent screening (e.g., toluene vs. DCM) and ligand tuning (e.g., bulky substituents for steric control) enhance enantioselectivity .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity results for 2-methyl-tetrahydroisoquinoline derivatives?
- Methodological Answer : Variations in cell permeability and metabolic stability explain discrepancies. For instance, methoxy groups improve membrane penetration but increase metabolic degradation. Comparative studies using radiolabeled analogs (e.g., ³H-tagged compounds) quantify intracellular accumulation, revealing a 3–5× difference in bioavailability between derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
